3,4,4-Trimethyl-1,3-oxazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

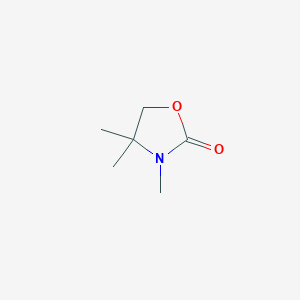

3,4,4-Trimethyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing oxygen and nitrogen atoms. It is widely used in various fields due to its unique chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4-Trimethyl-1,3-oxazolidin-2-one can be achieved through several methods. One common approach involves the intramolecular cyclization of N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis . Another method includes the treatment of 4-benzyl- or 4-isopropyl-substituted N-(3-hydroxy-1-oxoprop-1-yl)thiazolidinethiones with trimethylsilyl azide, resulting in the formation of 4,5-disubstituted oxazolidin-2-ones via the modified Curtius rearrangement .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 3,4,4-Trimethyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong bases such as sodium hydride (NaH) and catalysts like triazabicyclodecene . The reaction conditions often involve specific temperatures and solvents to achieve the desired transformations.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, the intramolecular cyclization of N-substituted glycidylcarbamates yields 4-hydroxymethyl-1,3-oxazolidin-2-ones .

Wissenschaftliche Forschungsanwendungen

3,4,4-Trimethyl-1,3-oxazolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a chiral auxiliary in stereoselective transformations . In biology and medicine, derivatives of oxazolidinones, such as linezolid, are known for their antibacterial activity and are used to treat infections caused by resistant bacteria . Additionally, this compound is utilized in the development of new antibacterial drugs with low resistance potential . In the industrial sector, it is employed in the production of various chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,4,4-Trimethyl-1,3-oxazolidin-2-one and its derivatives involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome and preventing the formation of the initiation complex for protein synthesis . The molecular targets include the peptidyl transferase center of the ribosome, which is essential for the elongation of the peptide chain during translation.

Vergleich Mit ähnlichen Verbindungen

3,4,4-Trimethyl-1,3-oxazolidin-2-one can be compared with other oxazolidinone derivatives such as linezolid, tedizolid, and contezolid . These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and pharmacokinetic properties. For instance, linezolid is widely used as an antibacterial agent, while tedizolid and contezolid are newer derivatives with improved efficacy and reduced resistance potential .

List of Similar Compounds:- Linezolid

- Tedizolid

- Contezolid

- 4,4-Dimethyl-1,3-oxazolidin-2-one

Biologische Aktivität

3,4,4-Trimethyl-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has gained attention for its biological activity, particularly in antimicrobial applications. This article explores its biological properties, mechanisms of action, and potential therapeutic uses, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by its oxazolidinone ring structure, which is crucial for its biological activity. The presence of methyl groups at the 3 and 4 positions enhances its stability and solubility.

The primary mechanism of action for this compound involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, specifically targeting the 50S subunit. This interaction prevents the formation of the initiation complex necessary for protein synthesis, thereby exerting its antibacterial effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various Gram-positive bacteria, including strains resistant to conventional antibiotics. Its low resistance potential makes it an attractive candidate for developing new antibacterial drugs.

Comparative Studies

In comparative studies with other oxazolidinone derivatives such as linezolid and tedizolid, this compound demonstrated comparable or superior efficacy against certain bacterial strains. This suggests that modifications in the oxazolidinone structure can lead to enhanced biological activity .

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL against these pathogens. The results indicate a promising profile for clinical development in treating infections caused by resistant bacteria .

In Vivo Studies

In vivo studies have further supported the compound's efficacy. An animal model demonstrated that treatment with this compound significantly reduced bacterial load in infected tissues compared to untreated controls. Histological analysis revealed reduced inflammation and tissue damage in treated animals .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C₇H₁₃N₁O |

| Molecular Weight | 127.18 g/mol |

| MIC against S. aureus | 8 µg/mL |

| MIC against E. coli | 16 µg/mL |

| Inhibition Mechanism | Binds to 50S ribosomal subunit |

| Resistance Potential | Low |

Eigenschaften

IUPAC Name |

3,4,4-trimethyl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(2)4-9-5(8)7(6)3/h4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPZSRWPDYRSRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=O)N1C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.